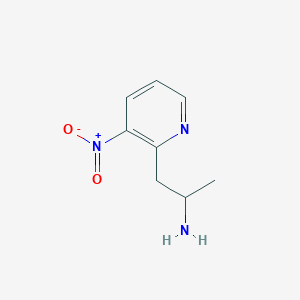







|
REACTION_CXSMILES
|
[NH2:1][CH:2]([CH3:13])[CH2:3][C:4]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[CH:6][N:5]=1>C(OCC)(=O)C.C(O)C>[NH2:1][CH:2]([CH3:13])[CH2:3][C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[CH:6][N:5]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
6.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(CC1=NC=CC=C1[N+](=O)[O-])C
|
|
Name
|
1/1
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
ethyl acetate ethanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC.C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Nitrogen is bubbled through the solution for 2 minutes
|
|
Duration
|
2 min
|
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of 10% Pd/C (500 mg)
|
|
Type
|
FILTRATION
|
|
Details
|
The suspension is filtered through Celite
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(CC1=NC=CC=C1N)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |